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Compound of Interest

Compound Name: 3,5-Dibromo-4-pyridinol

Cat. No.: B1294550

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dibromo-4-
pyridinol, a valuable heterocyclic building block in medicinal chemistry and materials science.
This document details the primary synthetic route, experimental protocols, and relevant
chemical data.

Introduction

3,5-Dibromo-4-pyridinol, also known as 3,5-dibromo-4-hydroxypyridine, is a substituted
pyridine derivative. The presence of two bromine atoms and a hydroxyl group on the pyridine
ring makes it a versatile precursor for the synthesis of more complex molecules. Its structural
isomerism with 3,5-dibromo-4-pyridone is a key chemical feature, with the pyridone tautomer
generally being more stable. The high reactivity of the bromine atoms allows for various cross-
coupling reactions, making it a valuable intermediate in the development of novel
pharmaceutical agents and functional materials.

Primary Synthesis Route: Direct Bromination of 4-
Pyridinol

The most direct and efficient method for the synthesis of 3,5-dibromo-4-pyridinol is the
electrophilic bromination of 4-pyridinol (also known as 4-hydroxypyridine). The electron-rich
nature of the 4-pyridone tautomer facilitates facile dibromination at the 3 and 5 positions.
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Reaction Principle

The reaction proceeds via an electrophilic aromatic substitution mechanism. The enolate
character of the 4-pyridone tautomer activates the positions ortho to the hydroxyl group,
making them susceptible to attack by bromine. The introduction of the first bromine atom
further activates the ring, leading to a rapid second bromination to yield the 3,5-dibromo
product.[1] Studies have shown that the monobrominated intermediate is more reactive than
the starting material, which is why the dibrominated product is readily formed.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the final
product.

Table 1: Properties of Starting Material and Product

Molecular . .

Molecular . Melting Point
Compound Weight ( g/mol Appearance

Formula ) (°C)

o White to off-white
4-Pyridinol CsHsNO 95.10 148-151 _ ,
crystalline solid
3,5-Dibromo-4- Off-white to pale
o CsHsBr2NO 252.89 370 (dec.) _

pyridinol yellow solid

Table 2: Synthesis Reaction Data
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Parameter Value Reference
Typical Yield 73% [1]
i Concentrated Hydrobromic
Reaction Solvent ) [1]
Acid
Brominating Agent Bromine (Brz)

] Room Temperature to gentle
Reaction Temperature )
warming

Reaction Time Several hours

Experimental Protocol

This protocol is based on established procedures for the bromination of 4-pyridone.[1]
4.1. Materials and Equipment

e 4-Pyridinol

o Concentrated Hydrobromic Acid (48%)

e Bromine

e Sodium bisulfite

o Deionized water

e Round-bottom flask with a magnetic stirrer
e Dropping funnel

* Ice bath

e Buchner funnel and filter flask

o Standard laboratory glassware
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e Personal Protective Equipment (lab coat, gloves, safety glasses) - This reaction should be
performed in a well-ventilated fume hood due to the hazardous nature of bromine and
hydrobromic acid.

4.2. Synthesis Procedure

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-
pyridinol (1.0 eq) in concentrated hydrobromic acid.

Addition of Bromine: Cool the solution in an ice bath. Slowly add bromine (2.0-2.2 eq) to the
stirred solution via a dropping funnel over a period of 1-2 hours. Maintain the temperature
below 10 °C during the addition.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Stir for an additional 4-6 hours. Gentle warming may be
applied to ensure the reaction goes to completion.

Quenching: Carefully quench any excess bromine by the dropwise addition of a saturated
agueous solution of sodium bisulfite until the red-brown color of bromine disappears.

Isolation of Crude Product: The product will precipitate out of the acidic solution. Collect the
solid by vacuum filtration using a Buchner funnel.

Washing: Wash the collected solid with cold deionized water to remove any remaining acid
and salts.

Drying: Dry the product thoroughly, for instance, in a vacuum oven at 60-80 °C.
4.3. Purification

Due to its high melting point and limited solubility in common organic solvents, recrystallization
of 3,5-dibromo-4-pyridinol can be challenging.

» Recrystallization: If necessary, recrystallization can be attempted from a large volume of a
high-boiling polar solvent such as ethanol, acetic acid, or dimethylformamide (DMF).
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e Washing: For many applications, a thorough washing of the crude product with hot ethanol
followed by drying is sufficient to obtain a product of high purity.

4.4. Characterization

e Melting Point: Determine the melting point of the dried product. A sharp melting point around
370 °C with decomposition is indicative of high purity.

¢ NMR Spectroscopy:

o 'H NMR: Due to the symmetry of the molecule, the *H NMR spectrum in a suitable
deuterated solvent (e.g., DMSO-ds) is expected to show a single singlet for the two
equivalent protons at the C2 and C6 positions.

o 18C NMR: The 3C NMR spectrum is expected to show three signals corresponding to the
C2/C6, C3/C5, and C4 carbons.

Visualizations
Synthesis Pathway

2.2 eq. Br2 o Bromination . .
Conc. HBr 4-Pyridinol 3,5-Dibromo-4-pyridinol
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Caption: Synthesis of 3,5-Dibromo-4-pyridinol via direct bromination.

Experimental Workflow
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Caption: Step-by-step experimental workflow for the synthesis.
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Safety Information

e Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a
fume hood and wear appropriate personal protective equipment.

o Concentrated Hydrobromic Acid: Corrosive and causes severe burns. Handle with care in a
fume hood.

¢ 3,5-Dibromo-4-pyridinol: The toxicological properties have not been thoroughly
investigated. Handle with care, avoiding skin and eye contact, and inhalation.

This guide provides a detailed framework for the synthesis of 3,5-dibromo-4-pyridinol.
Researchers should always consult primary literature and adhere to all laboratory safety
protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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